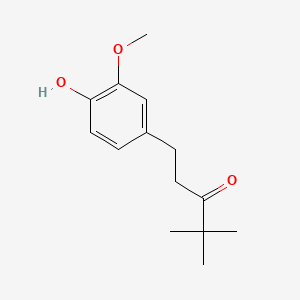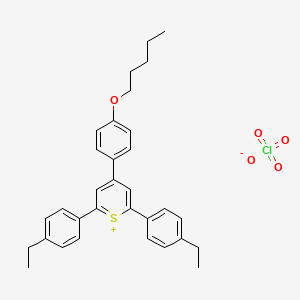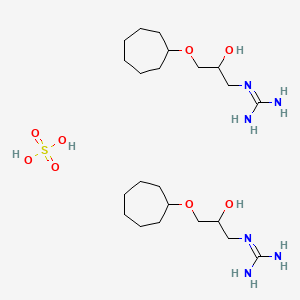
1-(3-(Cycloheptyloxy)-2-hydroxypropyl)guanidine hemisulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cycloheptyloxy-3-guanidino-2-propanol sulfate (2:1) is a complex organic compound that features a guanidine group, a cycloheptyloxy group, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cycloheptyloxy-3-guanidino-2-propanol sulfate (2:1) typically involves the reaction of cycloheptyl alcohol with guanidine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The sulfate group is introduced through a subsequent reaction with sulfuric acid or a sulfate donor.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final synthesis. The process is optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Cycloheptyloxy-3-guanidino-2-propanol sulfate (2:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The guanidine group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-Cycloheptyloxy-3-guanidino-2-propanol sulfate (2:1) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Cycloheptyloxy-3-guanidino-2-propanol sulfate (2:1) involves its interaction with specific molecular targets. The guanidine group is known to interact with biological molecules, potentially affecting enzymatic activities and cellular processes. The compound may also influence signaling pathways and molecular interactions within cells.
Comparison with Similar Compounds
Similar Compounds
- 1-Cycloheptyloxy-3-guanidino-2-propanol
- 1-Cycloheptyloxy-3-guanidino-2-propanol hydrochloride
- 1-Cycloheptyloxy-3-guanidino-2-propanol nitrate
Uniqueness
1-Cycloheptyloxy-3-guanidino-2-propanol sulfate (2:1) is unique due to the presence of the sulfate group, which can influence its solubility, reactivity, and biological activity. This distinguishes it from other similar compounds that may lack the sulfate group or have different counterions.
Properties
CAS No. |
89100-93-6 |
|---|---|
Molecular Formula |
C22H48N6O8S |
Molecular Weight |
556.7 g/mol |
IUPAC Name |
2-(3-cycloheptyloxy-2-hydroxypropyl)guanidine;sulfuric acid |
InChI |
InChI=1S/2C11H23N3O2.H2O4S/c2*12-11(13)14-7-9(15)8-16-10-5-3-1-2-4-6-10;1-5(2,3)4/h2*9-10,15H,1-8H2,(H4,12,13,14);(H2,1,2,3,4) |
InChI Key |
RJFAFVYJRCYURF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)OCC(CN=C(N)N)O.C1CCCC(CC1)OCC(CN=C(N)N)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


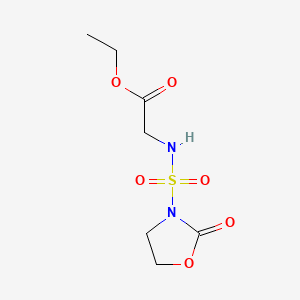
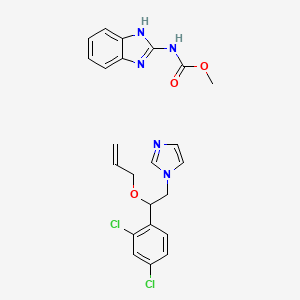

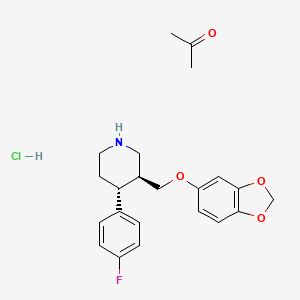
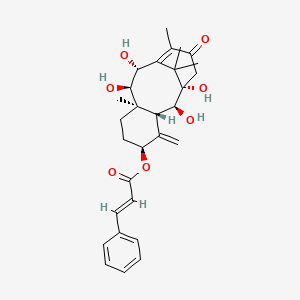
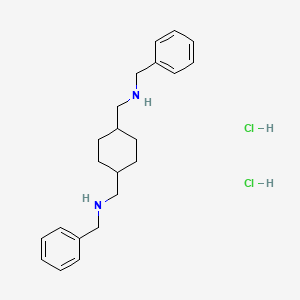
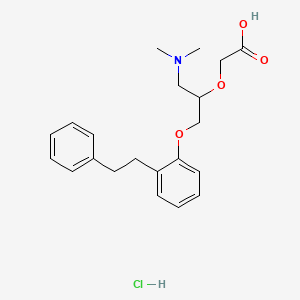

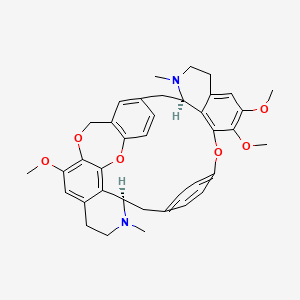
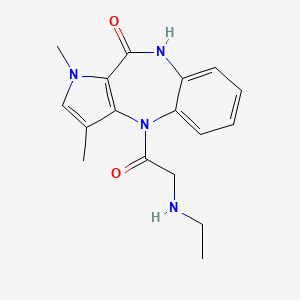
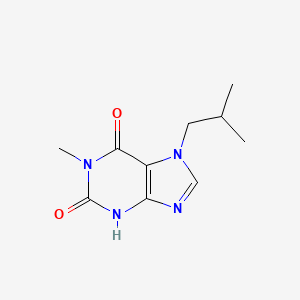
![sodium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12776834.png)
